2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
Description
2-(4-Fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a fluorinated acetamide derivative characterized by a 4-fluorophenyl group, a hydroxypropyl backbone, and a thiophen-3-ylmethyl substituent. The thiophene moiety introduces aromatic heterocyclic properties, which may enhance metabolic stability and intermolecular interactions in biological systems.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-16(20,9-13-6-7-21-10-13)11-18-15(19)8-12-2-4-14(17)5-3-12/h2-7,10,20H,8-9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHIKODVVZYLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide involves several steps. One common method includes the condensation of 4-fluoroaniline with 2-bromoacetyl bromide to form 2-(4-fluorophenyl)acetamide. This intermediate is then reacted with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Key Structural Features:
- Fluorophenyl Acetamide Core: Shared with compounds such as N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () and 2-(4-fluorophenoxy)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide (). The 4-fluorophenyl group enhances lipophilicity and resistance to oxidative metabolism .
- Thiophene Derivatives : The thiophen-3-ylmethyl group distinguishes the target compound from analogs like N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide (), which features a thiophen-2-yl substituent. The position of the thiophene sulfur atom (3- vs. 2-yl) may alter electronic distribution and steric interactions .
Molecular Weight and Complexity:
*Estimated based on analogous structures.
Pharmacological and Physicochemical Properties
While direct data for the target compound are lacking, insights can be drawn from analogs:
- Solubility : Fluorophenyl acetamides generally exhibit moderate aqueous solubility due to fluorine’s electronegativity and aromatic stacking .
- Metabolic Stability : Thiophene derivatives show enhanced resistance to cytochrome P450-mediated oxidation compared to phenyl-only analogs .
- Bioactivity : Compounds like N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () are hypothesized to target serotonin or dopamine receptors, though specific assays are unreported in the evidence.
Biological Activity
2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a fluorinated phenyl group and a thiophene moiety, which contribute to its pharmacological properties. This article provides an overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₈FNO₂S₂, with a molecular weight of 339.5 g/mol. The presence of the thiophene ring and the fluorinated phenyl group enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈FNO₂S₂ |
| Molecular Weight | 339.5 g/mol |
| CAS Number | 2097937-16-9 |
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. Specifically, thiophene derivatives have shown effectiveness against various bacterial strains. For instance, studies have reported that related compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM for different strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 137.43 |
Anticancer Activity
The anticancer potential of this compound has been suggested through studies on related thiophene derivatives, which have shown antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of specific molecular targets, such as enzymes or receptors involved in cancer progression . For example, compounds featuring similar structures have demonstrated IC₅₀ values in the nanomolar range against cancer cell lines, indicating potent activity.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular signaling pathways, potentially leading to altered cell cycle regulation and apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Study on Antimicrobial Effects : A recent study evaluated the efficacy of thiophene derivatives against multiple bacterial strains, revealing that modifications to the thiophene ring significantly affected antimicrobial potency.
- Anticancer Evaluation : Another study focused on a series of fluorinated phenyl-thiophene compounds, demonstrating their ability to inhibit tumor growth in vitro and in vivo models.
Q & A
Q. What are the recommended methods for synthesizing 2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide in laboratory settings?
A multi-step approach is typically employed:
- Step 1 : React 4-fluorophenylacetic acid with a coupling agent (e.g., EDCI/HOBt) to activate the carboxyl group.
- Step 2 : Introduce the amine component (2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine) under controlled pH (7–8) to form the acetamide bond.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Characterization : Confirm purity via HPLC (>95%) and structural identity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Spectroscopy : H NMR (to verify fluorophenyl and thiophene protons), F NMR (for fluorine environment), and IR (amide C=O stretch ~1650 cm).
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in DCM/hexane). Use SHELXL (for refinement) and Olex2 (for structure solution) to resolve bond angles and packing interactions. Crystallographic data should meet R1 < 0.05 and wR2 < 0.15 for publication .
Q. What computational methods are suitable for predicting this compound’s electronic properties?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d), then calculate frontier molecular orbitals (HOMO/LUMO) with a larger basis set (e.g., 6-311++G(d,p)).
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate aqueous or organic environments.
- Validation : Compare computed IR/NMR spectra with experimental data to assess functional accuracy .
Q. How can researchers determine solubility and stability under experimental conditions?
- Solubility : Use the shake-flask method (24 hr equilibrium in PBS/DMSO) followed by UV-Vis quantification (λmax ~260 nm).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust formulation (e.g., lyophilization) if degradation exceeds 5% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Orthogonal Assays : Validate target engagement using SPR (binding affinity) and cellular thermal shift assays (CETSA).
- Dose-Response Analysis : Fit data to a Hill equation to calculate EC50/IC50 with 95% confidence intervals. Replicate experiments across ≥3 independent trials .
Q. What advanced strategies exist for optimizing the synthetic yield of this compound?
- Catalysis : Screen Pd/Cu catalysts for Suzuki-Miyaura coupling of thiophene intermediates.
- Flow Chemistry : Improve reaction efficiency using microreactors (residence time <10 min, 80°C).
- Process Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Q. What methodologies are recommended for environmental fate studies of this compound?
- Degradation Pathways : Use LC-QTOF-MS to identify transformation products in simulated sunlight (Xe lamp, λ >290 nm).
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC50) and algae (72-hr growth inhibition).
- Modeling : Predict environmental persistence with EPI Suite (BIOWIN v4.10) and bioaccumulation potential (logKow from ACD/Percepta) .
Q. How to investigate structure-activity relationships (SAR) for this compound’s pharmacological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize poses with ΔG < -8 kcal/mol.
- Mutagenesis : Engineer key residues (e.g., catalytic lysine) to validate docking predictions.
- Dynamic Simulations : Run 100-ns MD simulations (GROMACS) to assess binding stability and water-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
